1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethan-1-one
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Overview
Description
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethan-1-one is a complex organic compound that features a benzodiazole ring, an azetidine ring, and a bromo-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethan-1-one typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the reaction of an appropriate amine with a halogenated compound under basic conditions.
Coupling of the Benzodiazole and Azetidine Rings: This step involves the formation of a bond between the benzodiazole and azetidine rings, often through nucleophilic substitution reactions.
Introduction of the Bromo-Fluorophenyl Group: This can be done via a halogenation reaction, where the bromo and fluoro groups are introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromo and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-chloro-4-fluorophenyl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethan-1-one is unique due to the specific combination of functional groups and rings, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, from drug development to materials science.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O/c19-15-8-13(20)6-5-12(15)7-18(24)22-9-14(10-22)23-11-21-16-3-1-2-4-17(16)23/h1-6,8,11,14H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQDEOLCXBOEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=C(C=C2)F)Br)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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